molecular formula C13H19NO B13529568 1-(1-(4-(Dimethylamino)phenyl)cyclopropyl)ethan-1-ol

1-(1-(4-(Dimethylamino)phenyl)cyclopropyl)ethan-1-ol

Cat. No.: B13529568
M. Wt: 205.30 g/mol
InChI Key: IKSCZMLRIJYAMW-UHFFFAOYSA-N
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Description

1-(1-(4-(Dimethylamino)phenyl)cyclopropyl)ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to a phenyl ring substituted with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-(Dimethylamino)phenyl)cyclopropyl)ethan-1-ol typically involves the cyclopropanation of a suitable precursor, such as 4-(dimethylamino)phenylacetone, followed by reduction to yield the desired alcohol. The cyclopropanation can be achieved using reagents like diazomethane or Simmons-Smith reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(1-(4-(Dimethylamino)phenyl)cyclopropyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like halides, thiols, and amines

Major Products Formed:

Scientific Research Applications

1-(1-(4-(Dimethylamino)phenyl)cyclopropyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-(4-(Dimethylamino)phenyl)cyclopropyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropyl group may influence the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

  • 1-(4-(Dimethylamino)phenyl)ethanone
  • 1-(4-(Dimethylamino)phenyl)propan-1-ol
  • 1-(4-(Dimethylamino)phenyl)butan-1-ol

Comparison: 1-(1-(4-(Dimethylamino)phenyl)cyclopropyl)ethan-1-ol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This structural feature can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-[1-[4-(dimethylamino)phenyl]cyclopropyl]ethanol

InChI

InChI=1S/C13H19NO/c1-10(15)13(8-9-13)11-4-6-12(7-5-11)14(2)3/h4-7,10,15H,8-9H2,1-3H3

InChI Key

IKSCZMLRIJYAMW-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C2=CC=C(C=C2)N(C)C)O

Origin of Product

United States

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